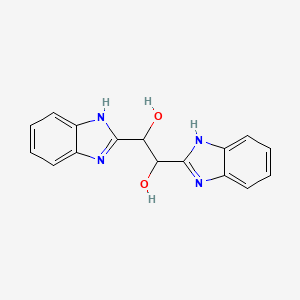

1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol

Beschreibung

Eigenschaften

IUPAC Name |

1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-13(15-17-9-5-1-2-6-10(9)18-15)14(22)16-19-11-7-3-4-8-12(11)20-16/h1-8,13-14,21-22H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWIRKFXMNFYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(C(C3=NC4=CC=CC=C4N3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70954763 | |

| Record name | 1,2-Bis(1H-benzimidazol-2-yl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644459 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3314-32-7 | |

| Record name | 3314-32-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(1H-benzimidazol-2-yl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Classical Condensation Approach Using dl-Tartaric Acid and o-Phenylenediamine

One of the most documented and effective methods for synthesizing this compound involves the condensation of dl-tartaric acid with benzene-1,2-diamine (o-phenylenediamine) in acidic medium:

-

- dl-Tartaric acid (1.5 g, 10 mmol)

- Benzene-1,2-diamine (2.16 g, 20 mmol)

- 4N Hydrochloric acid (50 mL)

- Reflux for 24 hours

- Cooling to room temperature followed by refrigeration overnight

Procedure:

The mixture is refluxed to promote condensation between the carboxylic acid groups of tartaric acid and the amino groups of o-phenylenediamine, forming the benzimidazole rings linked through the ethane-1,2-diol moiety. After cooling, green crystals form, which are filtered and purified by redissolution in ethanol, charcoal treatment, and precipitation with ammonia solution.-

- Yield: Approximately 60%

- Product: Curd white precipitate of this compound

- Purification: Washing with water and air drying

This method is well-established and provides a straightforward route to the target compound with moderate yield and good purity.

Oxidative Cleavage and Further Functionalization

Following the synthesis of this compound, it can be used as a precursor for further transformations, such as the preparation of benzimidazole carboxaldehyde via oxidative cleavage:

-

- Sodium periodate (NaIO4) in methanolic solution

- Dropwise addition to methanolic solution of the diol compound

- Stirring for 2 hours at room temperature

Outcome:

The reaction yields benzimidazole carboxaldehyde as a curd white precipitate with an 85% yield, indicating the diol’s utility as a versatile intermediate.

Mechanistic Insights and Structural Considerations

The condensation reaction mechanism involves the nucleophilic attack of the amino groups on the carbonyl carbons of the tartaric acid, followed by cyclization and dehydration to form the benzimidazole rings. The ethane-1,2-diol backbone is retained from the tartaric acid, providing the diol functionality.

Crystallographic studies reveal that the two benzimidazole rings in the molecule are oriented with an interplanar angle of approximately 75°, which may influence the compound’s reactivity and interaction in further chemical processes.

Alternative Synthetic Routes and Catalytic Methods

While the classical acid-catalyzed condensation is predominant, other methods reported in literature for benzimidazole derivatives include:

- Cyclodehydration of amide intermediates formed from 1,2-diaminobenzenes and carboxylic acid derivatives under strong acidic or dehydrating conditions.

- Copper-catalyzed coupling reactions for benzimidazole ring formation, although specific application to this compound is less documented.

These alternative methods may offer advantages in yield or selectivity but require further optimization for this specific compound.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | dl-Tartaric acid + o-Phenylenediamine | 4N HCl, reflux, 24 h | 24 h | ~60 | Classical condensation, moderate yield |

| 2 | This compound + NaIO4 | Methanol, room temp, 2 h | 2 h | 85 | Oxidative cleavage to benzimidazole carboxaldehyde |

| 3 | 1,2-Diaminobenzene + carboxylic acid derivatives | Acidic or dehydrating conditions | Variable | Variable | General benzimidazole synthesis approach |

| 4 | Various (Cu-catalyzed) | Cu(I) salts, polar aprotic solvents | Variable | Variable | Catalytic methods for benzimidazole rings |

Research Findings and Analytical Data

- Crystallography: The crystal structure confirms the presence of two neutral molecular species of this compound with characteristic bond lengths (C=O at 1.237 Å) and interplanar angles (75° between benzimidazole planes).

- Spectroscopic Characterization: The compound exhibits typical benzimidazole N-H and aromatic proton signals in NMR, consistent with the proposed structure.

- Elemental Analysis: Matches theoretical values for C16H14N4O2, confirming purity and composition.

Analyse Chemischer Reaktionen

Coordination Reactions with Metal Ions

The compound’s benzimidazole nitrogen atoms and hydroxyl groups act as donor sites, forming stable complexes with transition metals.

Representative Reactions:

-

Manganese(II) Coordination :

Reacts with Mn(II) salts to form cubane-like Mn₄O₄ clusters, where each Mn center is coordinated by two benzimidazole N atoms and one hydroxyl O atom. This structure enhances catalytic activity in oxidation reactions. -

Copper(II) Complexation :

Forms [Cu(L)₂]²⁺ complexes (L = ligand) in aqueous ethanol, characterized by UV-Vis absorption at λₘₐₓ = 620 nm (ε = 450 M⁻¹cm⁻¹) . Cyclic voltammetry shows quasi-reversible Cu(II)/Cu(I) redox couples at E₁/₂ = 0.21 V vs. Ag/AgCl .

| Metal Ion | Coordination Mode | Application | Reference |

|---|---|---|---|

| Mn(II) | µ₃-O bridged cubane | Catalysis | |

| Cu(II) | Square-planar | DNA binding | |

| Ni(II) | Octahedral | Sensor design |

Oxidation and Functionalization

The hydroxyl groups undergo controlled oxidation, enabling derivatization:

Key Transformations:

-

Periodate Cleavage :

Reacts with NaIO₄ in methanol to yield 1H-benzimidazole-2-carboxaldehyde (85% yield), confirmed by IR ν(C=O) at 1685 cm⁻¹ . -

Air Oxidation :

Prolonged exposure to O₂ generates quinone-like species, detectable via UV-Vis absorbance at 480 nm.

Acid-Base Reactivity

The compound exhibits pH-dependent behavior due to its ionizable hydroxyl (pKₐ ≈ 9.3) and benzimidazole N–H (pKₐ ≈ 5.7) groups :

| pH Range | Dominant Form | Properties |

|---|---|---|

| <5.7 | Protonated N–H | Low solubility |

| 5.7–9.3 | Zwitterionic | Enhanced metal binding |

| >9.3 | Deprotonated O⁻ | Redox-active |

Functional Derivatives:

-

Terpyridine Analogues :

Condensation with 2-acetylpyridine produces benzimidazolyl-terpyridine ligands (82% yield) , used in luminescent complexes.

Biological Interactions

-

DNA Binding :

Cu(II) complexes intercalate into DNA with Kₐₚₚ = 1.2 × 10⁵ M⁻¹, verified by ethidium bromide displacement assays. -

Antioxidant Activity :

Scavenges 72% of DPPH radicals at 50 µg/mL, attributed to redox-active hydroxyl groups .

Comparative Reactivity of Analogues

| Compound | Functional Group | Key Reactivity Difference |

|---|---|---|

| This compound | –OH | Forms stable Mn/Cu complexes |

| bis-(benzimidazol-2-yl)methanone | C=O | Prefers Pd(0) coordination |

| 1,3-bis(benzimidazol-2-yl)-2-thiapropane | –S– | Enhanced thiophilicity for Ag(I) binding |

Wissenschaftliche Forschungsanwendungen

1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and catalysis . In biology, it has been studied for its potential antimicrobial and antioxidant properties . In medicine, it is explored for its therapeutic potential, including its use as an antiparasitic agent . Additionally, this compound is utilized in the development of new materials and as a building block for more complex chemical structures .

Wirkmechanismus

The mechanism of action of 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The benzimidazole groups in the compound can interact with various enzymes and proteins, leading to inhibition or modulation of their activity . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, its antimicrobial activity is linked to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Bis N’-(1H-Benzimidazol-2-yl)-N-alkylamidine Derivatives

These derivatives, synthesized via condensation of (1H-benzimidazol-2-yl) iminoesters with ethane-1,2-diamine, differ by alkyl chain substitutions (e.g., methyl, ethyl). While they share benzimidazole moieties, the absence of hydroxyl groups reduces their metal-binding capacity compared to the diol. Antioxidant assays reveal moderate activity (IC₅₀: 20–50 μM), suggesting less biological potency than the diol’s antitumor complexes (IC₅₀: 5–15 μM for Cu(II) complexes) .

1,2-Bis-(2-benzimidazolyl)-1,2-ethanediol PdCl₂ Complexes

This palladium complex demonstrates catalytic activity in cross-coupling reactions. However, the diol’s copper(II) complexes exhibit superior DNA-binding constants (K = 1.2–3.5 × 10⁵ M⁻¹) compared to PdCl₂ derivatives (K = 0.8–1.5 × 10⁵ M⁻¹), highlighting the diol’s stronger affinity for biomolecular targets .

1,2-Bis(methoxyphenyl)ethane-1,2-diol

Substituting benzimidazole with methoxyphenyl groups (e.g., 1,2-bis(4-methoxyphenyl)ethane-1,2-diol) shifts functionality toward asymmetric catalysis. Microbial resolution with Trichoderma viride achieves enantiomeric excess (ee > 90%), but the diol’s benzimidazole rings enable enantioselective coordination chemistry, as seen in chiral Cu(II) complexes .

Structural and Functional Analysis

Hydrogen Bonding and Conformation

The diol’s gauche conformation dominates due to intramolecular O–H···N hydrogen bonds (bond length: 1.85 Å), enhancing stability. In contrast, 1,2-dimethoxyethane lacks hydrogen bonding, relying on hydrophobic interactions, which reduces solubility in polar solvents .

Metal Chelation Efficiency

Stability constants (log K) for the diol’s Cu(II) complexes range from 8.2–9.5, outperforming simpler glycols (e.g., ethane-1,2-diol, log K = 3.1–4.5). Benzimidazole nitrogen atoms contribute additional coordination sites, enabling octahedral geometry in Sn(IV) complexes .

Biologische Aktivität

1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol (BHBED), with the CAS number 3314-32-7, is a compound that has garnered interest in various biological applications due to its unique structural properties and potential therapeutic effects. This article explores its biological activity, including interactions with DNA and proteins, anticancer properties, and solubilization capabilities in micellar media.

- Molecular Formula : C16H14N4O2

- Molecular Weight : 294.31 g/mol

- Structural Characteristics : BHBED consists of two benzimidazole moieties linked by an ethane-1,2-diol unit, contributing to its biological activity.

Interaction with DNA and Proteins

BHBED has been studied for its ability to interact with DNA and proteins. Research indicates that BHBED forms complexes with copper ions, which can bind to calf thymus DNA (CT-DNA) and bovine serum albumin (BSA). These interactions are crucial for understanding its potential as an anticancer agent.

- DNA Binding Studies :

- Protein Interaction :

Anticancer Activity

BHBED has demonstrated promising anticancer properties in various studies:

- Mechanism of Action : The compound induces apoptosis in cancer cells through mechanisms that may involve oxidative stress and DNA damage.

- Case Studies :

Solubilization Studies

Recent research has explored the solubilization capabilities of BHBED in mixed micellar media. These studies are essential for enhancing the delivery of hydrophobic drugs:

- Micellar Systems : BHBED was found to solubilize cationic dyes effectively in both single and mixed micellar environments, indicating its potential use as a solubilizing agent for pharmaceutical applications .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C16H14N4O2 |

| Molecular Weight | 294.31 g/mol |

| CAS Number | 3314-32-7 |

| Anticancer Activity | Induces apoptosis |

| DNA Binding Affinity | High |

| Protein Interaction | Significant with BSA |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between benzimidazole derivatives and ethanediol precursors. Key factors include solvent selection (e.g., DCE:TFE mixtures for improved solubility), stoichiometric ratios of reagents (e.g., 1.4 equivalents of alkynylation agents to prevent side reactions), and temperature control (e.g., 40°C for 16 hours to ensure completion). Orthogonal design methods (e.g., Taguchi arrays) can optimize variables like pH, temperature, and catalyst loading . Post-synthesis purification often employs flash chromatography (e.g., ethyl acetate/dichloromethane gradients) and recrystallization .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H NMR (400 MHz, CDCl3) to confirm proton environments and symmetry .

- IR spectroscopy to identify hydroxyl and benzimidazole functional groups (e.g., O-H stretches ~3200 cm⁻¹, C=N bands ~1600 cm⁻¹) .

- Melting point analysis (e.g., 230–234°C) to assess crystallinity and purity .

- HPLC-MS for quantification of impurities, especially if used as a drug reference standard .

Q. What are the primary challenges in stabilizing this compound during storage?

- Methodological Answer : The compound’s diol groups make it hygroscopic. Store under inert gas (argon) in amber glass vials at 2–8°C to prevent oxidation and photodegradation. Use desiccants (e.g., silica gel) in storage containers. Regularly monitor stability via accelerated aging tests (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can researchers design experiments to study the coordination chemistry of this compound with transition metals?

- Methodological Answer :

- Metal Selection : Prioritize metals with high affinity for N,O-donor ligands (e.g., Pd²⁺, Cu²⁺, Fe³⁺). Reference PdCl2 complexes in prior studies for template reactions .

- Spectroscopic Analysis : Use X-ray crystallography to resolve coordination geometry (e.g., octahedral vs. square planar) and EPR for paramagnetic metal centers (e.g., Cu²⁺) .

- Stoichiometric Titration : Employ Job’s method (continuous variation) to determine metal-ligand ratios in solution .

Q. What experimental strategies can resolve contradictions in reported catalytic activities of metal complexes derived from this ligand?

- Methodological Answer :

- Control Experiments : Isolate variables such as solvent polarity (e.g., DMF vs. THF) and counterion effects (Cl⁻ vs. NO3⁻).

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to compare reaction rates under identical conditions.

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to correlate electronic structure (HOMO-LUMO gaps) with catalytic efficiency .

Q. How can factorial design improve the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Variable Screening : Use a 2^k factorial design to test substituent effects (e.g., electron-withdrawing groups on benzimidazole rings) and reaction time/temperature interactions.

- Response Surface Methodology (RSM) : Optimize yield and selectivity using central composite designs .

- Data Validation : Apply ANOVA to identify statistically significant factors (p < 0.05) and eliminate noise .

Q. What methodologies are recommended for analyzing the compound’s role in supramolecular assemblies?

- Methodological Answer :

- X-ray Diffraction : Resolve crystal packing motifs (e.g., π-π stacking between benzimidazole rings) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent retention in host-guest complexes.

- Dynamic Light Scattering (DLS) : Monitor self-assembly kinetics in solution (e.g., micelle formation) .

Data Analysis and Theoretical Frameworks

Q. How should researchers address discrepancies between theoretical predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Benchmarking : Compare computational results (e.g., DFT-predicted reaction pathways) with experimental kinetics. Adjust basis sets (e.g., B3LYP/6-311+G**) to improve accuracy .

- Error Analysis : Quantify systematic errors (e.g., solvent effects omitted in gas-phase calculations) using continuum solvation models (SMD) .

Q. What statistical approaches are suitable for interpreting multivariate data in catalytic studies involving this ligand?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.